Pyr-Arg-Thr-Lys-Arg-AMC

描述

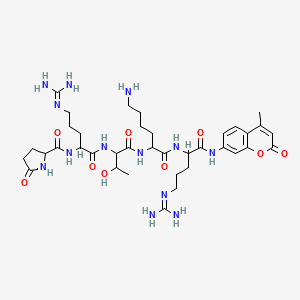

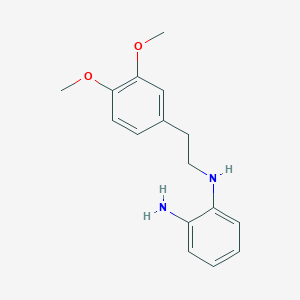

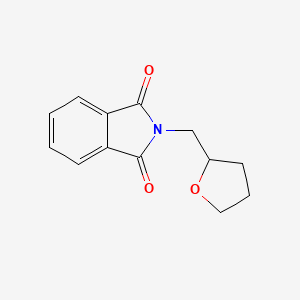

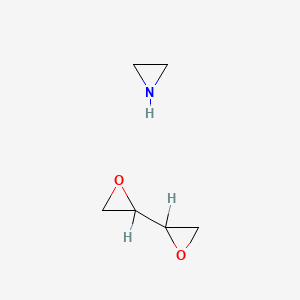

Pyr-Arg-Thr-Lys-Arg-AMC is a fluorogenic substrate that is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . It is also cleaved by proprotein convertase 4 and is an excellent substrate for flavivirin . This AMC-tagged decapeptide is selectively cleaved by proteases including trypsin and thrombin .

Synthesis Analysis

The Pyr-Arg-Thr-Lys-Arg peptide was synthesized using Fmoc chemistry on aryl-hydrazine resin in a continuous flow system peptide synthesizer .Molecular Structure Analysis

The molecular weight of Pyr-Arg-Thr-Lys-Arg-AMC is 827.94 and its sum formula is C₃₇H₅₇N₁₃O₉ .Chemical Reactions Analysis

The fluorogenic substrate pERTKR-AMC is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . As a calcium-dependent serine protease associated with Golgi membranes, furin is responsible for the secretory processing of precursor proteins at paired basic residues .Physical And Chemical Properties Analysis

The salt form of Pyr-Arg-Thr-Lys-Arg-AMC is Trifluoroacetate . It has a molecular weight of 827.94 and a sum formula of C₃₇H₅₇N₁₃O₉ . It should be stored at a temperature below -15°C .科学研究应用

核定位信号

- 核定位序列(NLS):类似于Pyr-Arg-Thr-Lys-Arg-AMC的氨基酸序列在核定位信号中起着至关重要的作用。Kalderon等人(1984年)证明了包括Lys-128在内的短序列对于某些蛋白质的核积累至关重要,作为核定位的自主信号(Kalderon et al., 1984)。

蛋白质-RNA相互作用

- 枯草杆菌PyrR蛋白:Savacool和Switzer(2002年)研究了枯草杆菌PyrR蛋白在RNA结合中特定氨基酸的作用,强调了包括Arg和Lys的序列对于RNA结合的重要性(Savacool & Switzer, 2002)。

高级糖基化终产物分析

- 食品中的AGEs:Zhang等人(2011年)开发了一种分析食品中高级糖基化终产物(AGEs)的方法,包括具有Pyr和Arg的化合物,强调了这些序列在食品化学中的重要性(Zhang et al., 2011)。

抗疟药物耐药性

- 疟原虫:Kongsaeree等人(2005年)研究了疟原虫间日疟原虫二氢叶酸还原酶的结构,突出了Pyr和Arg在抗疟药物耐药性中的作用(Kongsaeree et al., 2005)。

DNA光损伤

- DNA中的嘧啶二聚化:Cuquerella等人(2011年)讨论了DNA中嘧啶(Pyr)二聚化的过程,这是DNA光损伤的一个重要因素,突出了这一背景下Pyr序列的作用(Cuquerella et al., 2011)。

蛋白毒素

- 毛果藤毒素:Vernon等人(1985年)鉴定并测定了毛果藤中的一种细胞毒蛋白,其中包括Lys-Ser-Cys-Arg等序列,展示了这些序列在蛋白毒素中的重要性(Vernon et al., 1985)。

DNA修复机制

- DNA光解酶的结构和功能:Sancar(1994年)探讨了DNA光解酶的结构和功能,这是DNA修复中修复嘧啶二聚体(Pyr<>Pyr)的关键酶,强调了DNA修复机制中Pyr序列的重要性(Sancar, 1994)。

遗传突变研究

- 神经孢子菌中的突变:Reissig(1963年)对神经孢子菌中pyr基因座的前向突变进行了研究,提供了关于嘧啶序列在遗传突变中的作用的见解(Reissig, 1963)。

基于肽的治疗

- 昆虫神经肽活性:Nachman等人(1991年)设计并分析了一种嘧啶激肽的环状类似物,这是具有Thr-Pro-Arg等序列的昆虫神经肽,以了解它们的生物活性,突出了具有类似序列的肽类药物的治疗潜力(Nachman et al., 1991)。

DNA结合酶

- DNA聚合酶I(Klenow片段):Astatke,Grindley和Joyce(1995年)研究了与DNA聚合酶I中脱氧核苷酸三磷酸盐相互作用的氨基酸残基,强调了这些序列在DNA复制和修复过程中的作用(Astatke, Grindley & Joyce, 1995)。

乳制品中的蛋白糖基化

- 蛋白质损伤评估:Hegele等人(2008年)开发了一种方法来确定乳制品中的赖氨酸(Lys)、CML和Pyr,这有助于评估食品中蛋白质的糖基化和损伤(Hegele et al., 2008)。

溶血性贫血研究

- 丙酮酸激酶L基因突变:Lenzner等人(1994年)对人类L型丙酮酸激酶基因的内含子进行了测序,并鉴定出导致遗传性溶血性贫血的突变,从而揭示了Pyr序列在代谢紊乱中的作用(Lenzner et al., 1994)。

肽代谢酶

- 丙酮化肽的代谢:Yoshioka等人(2016年)鉴定出一种名为APEH的酶,可以代谢丙酮酰化肽,阐明了涉及Pyr序列的代谢途径(Yoshioka et al., 2016)。

吡咯合成

- 吡咯衍生物的固相合成:Jad等人(2018年)描述了一种使用赖氨酸作为氮供体进行固相多组分反应合成吡咯衍生物的方法,突显了像赖氨酸这样的序列在化学合成中的应用(Jad et al., 2018)。

氨基酸检测

- 精氨酸和赖氨酸的荧光探针:Zhang等人(2018年)开发了一种基于聚二炔基的比色和荧光探针,用于检测必需氨基酸精氨酸和赖氨酸,展示了这些氨基酸在生物过程中的重要性(Zhang et al., 2018)。

作用机制

安全和危害

未来方向

The fluorogenic substrate pERTKR-AMC is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . This suggests that it could be used in future research to study the activity of furin and other similar proteases. Additionally, it could be used to assess the efficacy of enzyme inhibitors .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57N13O9/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44)/t20-,23+,24+,25+,26+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRJBAKJWMHKFK-URVADDRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyr-Arg-Thr-Lys-Arg-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1636928.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1636954.png)